Cas no 196618-71-0 (2-2-(aminomethyl)bicyclo2.2.1heptan-2-ylacetic Acid Hydrochloride)

2-2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ylacetic Acid Hydrochloride is a bicyclic amine derivative with a rigid norbornane scaffold, offering structural stability and stereochemical control for synthetic applications. Its hydrochloride salt enhances solubility and handling in aqueous and polar organic solvents. The compound’s unique bicyclic framework and functional groups (aminomethyl and carboxylic acid) make it a versatile intermediate in medicinal chemistry, particularly for designing conformationally constrained pharmacophores or chiral auxiliaries. The hydrochloride form ensures improved shelf stability and compatibility with peptide coupling reactions. This product is suited for researchers developing bioactive molecules requiring rigid, stereodefined architectures.
2-2-(aminomethyl)bicyclo2.2.1heptan-2-ylacetic Acid Hydrochloride structure
196618-71-0 structure
Product name:2-2-(aminomethyl)bicyclo2.2.1heptan-2-ylacetic Acid Hydrochloride
CAS No:196618-71-0
MF:C10H18ClNO2
MW:219.70842218399
MDL:MFCD28397482
CID:3869400
PubChem ID:85748928

2-2-(aminomethyl)bicyclo2.2.1heptan-2-ylacetic Acid Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.1]heptane-2-acetic acid, 2-(aminomethyl)-, hydrochloride
    • 2-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride
    • AKOS030761062
    • EN300-207685
    • 2-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]aceticacidhydrochloride
    • 196618-71-0
    • [2-(AMINOMETHYL)BICYCLO[2.2.1]HEPTAN-2-YL]ACETIC ACID HYDROCHLORIDE
    • 868-066-0
    • 2-(2-(Aminomethyl)bicyclo(2.2.1)heptan-2-yl)acetic acid hydrochloride
    • Z2289798467
    • 2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetic acid;hydrochloride
    • WHA61871
    • 2-2-(aminomethyl)bicyclo2.2.1heptan-2-ylacetic Acid Hydrochloride
    • MDL: MFCD28397482
    • Inchi: InChI=1S/C10H17NO2.ClH/c11-6-10(5-9(12)13)4-7-1-2-8(10)3-7;/h7-8H,1-6,11H2,(H,12,13);1H
    • InChI Key: GOTMZPKPZBXMFT-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 219.1026065Da
  • Monoisotopic Mass: 219.1026065Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 229
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3Ų

2-2-(aminomethyl)bicyclo2.2.1heptan-2-ylacetic Acid Hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-207685-0.05g
2-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride
196618-71-0 95%
0.05g
$252.0 2023-09-16
Enamine
EN300-207685-5.0g
2-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride
196618-71-0 95%
5.0g
$3147.0 2023-07-08
Enamine
EN300-207685-2.5g
2-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride
196618-71-0 95%
2.5g
$2127.0 2023-09-16
TRC
A639515-10mg
2-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic Acid Hydrochloride
196618-71-0
10mg
$ 70.00 2022-06-07
Enamine
EN300-207685-0.5g
2-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride
196618-71-0 95%
0.5g
$847.0 2023-09-16
A2B Chem LLC
AW05663-2.5g
2-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride
196618-71-0 95%
2.5g
$2274.00 2024-04-20
1PlusChem
1P01BAIN-250mg
2-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride
196618-71-0 95%
250mg
$633.00 2025-03-19
A2B Chem LLC
AW05663-50mg
2-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride
196618-71-0 95%
50mg
$301.00 2024-04-20
A2B Chem LLC
AW05663-10g
2-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride
196618-71-0 95%
10g
$4948.00 2024-04-20
Enamine
EN300-207685-0.1g
2-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride
196618-71-0 95%
0.1g
$376.0 2023-09-16

Additional information on 2-2-(aminomethyl)bicyclo2.2.1heptan-2-ylacetic Acid Hydrochloride

2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ylacetic Acid Hydrochloride: A Comprehensive Overview

The compound with CAS No. 196618-71-0, commonly referred to as 2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ylacetic Acid Hydrochloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is notable for its unique bicyclic structure, which contributes to its potential applications in drug design and development. The bicyclo[2.2.1]heptane framework is a key structural feature that provides stability and rigidity, making it an attractive scaffold for various biological interactions.

Recent studies have highlighted the importance of aminomethyl-substituted bicyclic compounds in modulating biological pathways, particularly in the context of enzyme inhibition and receptor binding. The hydrochloride salt form of this compound is often preferred in pharmaceutical applications due to its enhanced solubility and stability under physiological conditions. Researchers have explored its potential as a lead compound for developing novel therapeutics targeting diseases such as cancer, inflammation, and neurological disorders.

The synthesis of 2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ylacetic Acid Hydrochloride involves a multi-step process that combines principles of stereochemistry and organic synthesis. Key steps include the formation of the bicyclic core through ring-closing reactions, followed by functionalization to introduce the aminomethyl group and the carboxylic acid moiety. Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the compound's purity and structural integrity.

In terms of pharmacological properties, this compound exhibits promising activity in vitro, particularly in assays assessing its ability to inhibit key enzymes involved in disease progression. For instance, studies have demonstrated its potential as an inhibitor of histone deacetylases (HDACs), which are implicated in epigenetic regulation and cancer development. Additionally, its ability to modulate ion channels has raised interest in its potential role in treating neurological conditions such as epilepsy and chronic pain.

From an analytical standpoint, the compound's physical properties, including its melting point, solubility, and logP value, are critical parameters that influence its bioavailability and pharmacokinetics. Recent advancements in computational chemistry have enabled researchers to predict these properties with greater accuracy, facilitating the optimization of drug delivery systems for this compound.

Looking ahead, the development of bicyclo[2.2.1]heptane-based compounds like this one is expected to play a pivotal role in the discovery of next-generation therapeutics. Its unique combination of structural rigidity, functional versatility, and favorable pharmacokinetic profiles positions it as a valuable tool in both academic research and industrial drug development.

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